molecular formula C15H23ClN2O2 B6416269 Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride CAS No. 1206824-67-0

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride

Cat. No.: B6416269
CAS No.: 1206824-67-0
M. Wt: 298.81 g/mol
InChI Key: HIBZBVJEHDKCNZ-UHFFFAOYSA-N
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Description

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride is an organic compound with the molecular formula C15H22N2O2·HCl. It is a solid, typically appearing as a white crystalline powder. This compound is known for its stability at room temperature and its solubility in water and organic solvents .

Chemical Reactions Analysis

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It serves as a catalyst or additive in various industrial processes

Mechanism of Action

The mechanism of action of Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2;/h3-7,12,14H,8-11H2,1-2H3,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBZBVJEHDKCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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